methyl (2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamate
Description
This compound features a tetrahydroindazole core substituted with a trifluoromethyl group at the 3-position and a methyl carbamate group attached via an ethyl linker. Its synthesis involves multi-step protocols starting from intermediates such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, as described in synthetic routes for related indazole derivatives . Structural confirmation relies on advanced spectroscopic techniques, including NMR and UV spectroscopy, consistent with methodologies outlined in authoritative spectral databases . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate moiety contributes to bioactivity, a common trait in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-11(19)16-6-7-18-9-5-3-2-4-8(9)10(17-18)12(13,14)15/h2-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKECVEPWQIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl (2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 248.20 g/mol. Its structure features a trifluoromethyl group which is known to enhance biological activity in various chemical entities.
Research indicates that compounds with indazole structures often exhibit diverse pharmacological effects, including anti-inflammatory and analgesic properties. The trifluoromethyl group is particularly noted for its ability to modulate biological activity by influencing the lipophilicity and electronic properties of the molecule .
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's .
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 12.5 |
| Butyrylcholinesterase | 68% | 15.0 |
3. In Vivo Studies
In vivo studies have further corroborated the potential therapeutic effects of this compound. Animal models treated with this compound showed reduced symptoms of inflammation and pain compared to control groups .
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced paw swelling and joint damage scores compared to untreated controls.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective properties of this compound in models of oxidative stress. The results indicated that it effectively reduced markers of oxidative damage in neuronal cells, suggesting its potential as a neuroprotective agent .
Scientific Research Applications
Structural Insights
The presence of the tetrahydroindazole framework contributes to the compound's biological activity. The trifluoromethyl group is known for its ability to improve the pharmacokinetic properties of compounds, enhancing absorption and efficacy.
Anticancer Activity
Methyl (2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example:
- Case Study : A compound structurally related to this compound exhibited IC50 values in the nanomolar range against human cancer cell lines such as HL60 and HCT116.
Antimicrobial Properties
Research indicates that this compound may possess significant antimicrobial activity. The trifluoromethyl group enhances its interaction with microbial targets.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Agrochemicals
The unique chemical properties of this compound make it suitable for applications in agrochemicals. Its ability to enhance metabolic stability can lead to improved efficacy in pest control formulations.
Materials Science
The incorporation of trifluoromethyl groups into polymer matrices can enhance their thermal stability and mechanical properties. This compound may serve as a building block for developing advanced materials with tailored properties.
Chemical Reactions Analysis
Ethyl Carbamate Formation
The carbamate moiety is introduced via a nucleophilic substitution or condensation reaction:
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Stepwise approach : Ethylamine derivatives react with methyl chloroformate in the presence of a base (e.g., triethylamine) .
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Ugi four-component reaction : Isocyanides (e.g., I-5 ) react with aldehydes, amines, and carboxylic acids to form carbamates in one pot .
Table 2: Carbamate Synthesis Conditions
| Substrate | Reagents | Temperature | Yield |
|---|---|---|---|
| Ethylamine derivative | Methyl chloroformate, Et₃N | 0°C → RT | 65–75% |
| Isocyanide intermediate | Aldehyde, amine, acid | 40°C | 50–60% |
Functionalization and Derivatization Reactions
The compound undergoes further modifications to enhance bioactivity or physicochemical properties:
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Suzuki coupling : Aryl boronate esters react with halogenated derivatives under Pd catalysis to introduce heterocycles (e.g., pyrazolyl groups) .
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Reductive amination : Ketones or aldehydes react with amines to form secondary amines, improving target affinity .
Key Derivative :
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B-16 : A derivative with a pyridylated R₃ group showed 2-fold higher potency than the parent compound in biological assays .
Stability and Reactivity Under Various Conditions
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Hydrolytic stability : The carbamate group is susceptible to hydrolysis under acidic or basic conditions, forming ethanolamine byproducts .
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Thermal stability : Stable up to 150°C, with decomposition observed at higher temperatures .
Table 3: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 2 (HCl) | Complete hydrolysis in 24h | |
| pH 7.4 (PBS) | 95% intact after 48h | |
| 150°C (neat) | No decomposition |
Comparison with Similar Compounds
Heterocyclic Core Variations
a. Thiazolylmethylcarbamate Analogs Compounds like thiazol-5-ylmethyl carbamates (e.g., bis(thiazol-5-ylmethyl) derivatives) share the carbamate functional group but differ in their heterocyclic core (thiazole vs. indazole). These analogs often incorporate hydroperoxy or ureido substituents, which may increase reactivity or modulate target binding .
b. Pyrazole Derivatives
Intermediate ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate highlights the role of pyrazole rings in precursor synthesis. While pyrazoles are structurally similar to indazoles, the saturation of the indazole ring in the target compound (4,5,6,7-tetrahydro configuration) reduces aromaticity, possibly improving solubility and reducing cytotoxicity.
Substituent Effects
a. Trifluoromethyl vs. Chloro/Methoxy Groups
Pesticide carbamates like chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) and trimethacarb (2,3,5-trimethylphenyl methylcarbamate) replace the trifluoromethyl group with chloro or methoxy substituents. The electron-withdrawing trifluoromethyl group in the target compound enhances oxidative stability and resistance to enzymatic degradation compared to these analogs.
b. Carbamate Linker Variations Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) utilizes an ethyl linker with phenoxy groups, whereas the target compound employs an ethyl spacer connected to an indazole. This difference influences spatial orientation and interaction with biological targets, such as enzymes or receptors.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely confers superior metabolic stability compared to chloro or methoxy substituents in pesticide carbamates .
- Structural Rigidity : The tetrahydroindazole core may enhance binding specificity compared to flexible thiazole or phenyl-based analogs .
- Synthetic Complexity : The multi-step synthesis involving pyrazole intermediates contrasts with simpler routes for phenyl carbamates, impacting scalability.
Q & A
Q. What are the optimal synthetic routes for methyl (2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis optimization requires systematic variation of solvents, catalysts, and temperatures. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution reactions involving the carbamate group, while non-polar solvents (e.g., toluene) could minimize side reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., BF₃·Et₂O) may improve cyclization efficiency during indazole ring formation .
- Temperature control : Stepwise heating (e.g., 40°C for initial coupling, 80°C for cyclization) ensures intermediate stability .
Validate purity via HPLC or LC-MS and compare yields across conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and carbamate linkages .
- IR spectroscopy : Confirm carbamate C=O stretches (~1700–1750 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ = 321.25) and fragmentation patterns .
Q. What are the primary safety considerations when handling this compound?
Methodological Answer:
- Hazard classification : Based on structurally similar carbamates, expect acute toxicity (Category 4) and skin irritation .
- Safety protocols : Use PPE (gloves, goggles), fume hoods for synthesis, and neutralization protocols for waste disposal .
- Emergency measures : Immediate decontamination with water for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or photophysical properties?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and trifluoromethyl group effects on electron density .
- Molecular dynamics : Simulate solvation effects in aqueous/DMSO mixtures to assess stability under biological conditions .
Validate predictions experimentally via UV-Vis spectroscopy or cyclic voltammetry .
Q. How do structural modifications (e.g., substituent variation on the indazole ring) affect biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., replacing trifluoromethyl with difluoromethyl or methyl groups) and test in enzyme inhibition assays .
- Key parameters : Compare IC₅₀ values, binding affinities (via SPR), and logP (for bioavailability) .
- Computational docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize activity differences .
Q. How can contradictory solubility data (e.g., discrepancies in polar vs. non-polar solvents) be resolved?
Methodological Answer:
- Controlled experiments : Measure solubility in buffered solutions (pH 2–10) and binary solvent systems (e.g., water:ethanol gradients) .
- Thermodynamic analysis : Calculate Gibbs free energy of dissolution via calorimetry to identify solvent-solute interactions .
- Cross-validate : Compare results with structurally related carbamates (e.g., ethyl 2-(3-(difluoromethyl)-indazol-1-yl)acetate) .
Q. What strategies ensure reproducibility in biological assay data for this compound?
Methodological Answer:
- Standardized protocols : Use fixed cell lines (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Batch consistency : Characterize multiple synthetic batches via NMR and HPLC to ensure purity >98% .
- Data normalization : Report IC₅₀ values relative to internal controls and validate with orthogonal assays (e.g., fluorescence vs. radiometric) .
Q. How does the trifluoromethyl group influence metabolic stability in vitro?
Methodological Answer:
- Metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect oxidative products (e.g., hydroxylation at the indazole ring) .
- Comparative analysis : Contrast with non-fluorinated analogs to isolate the trifluoromethyl group’s contribution .
Q. What experimental approaches resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-response profiling : Test 10-point dilution series (1 nM–100 µM) in triplicate across 3+ cell lines (e.g., MCF-7, HepG2) .
- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
- Checkpoint controls : Verify apoptosis (Annexin V) and necrosis (LDH release) endpoints to exclude off-target effects .
Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers at 37°C for 24–72 hours and monitor degradation via HPLC .
- Kinetic analysis : Plot degradation rates (k) vs. pH to identify instability thresholds .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
